Spiro[benzo[c]fluorene-7,9'-xanthene]
Description
Contextualization of Spiro-Fused Hydrocarbons in Organic Electronics Research
Spiro-fused polycyclic aromatic compounds are a cornerstone of modern materials science, particularly in the realm of organic electronics. rsc.org These molecules are defined by a unique structural feature: two or more planar π-conjugated systems linked by a single, shared sp³-hybridized carbon atom. rsc.orgbloomtechz.com This orthogonal arrangement imparts a rigid, three-dimensional (3D) architecture that is highly advantageous for electronic device applications. researchgate.net The inherent steric hindrance of this 3D shape effectively disrupts intermolecular π-π stacking, which in turn suppresses crystallization and enhances the morphological stability of thin films—a critical factor for the longevity and reliability of organic light-emitting diodes (OLEDs) and other devices. rsc.org
The spiro concept allows for the doubling of molecular weight without introducing significant flexibility, leading to materials with high glass transition temperatures (Tg) and thermal stability. rsc.org These properties are crucial for preventing device degradation under operational heat. Furthermore, the orthogonal connection of the π-systems can electronically insulate the constituent chromophores to some extent, while still allowing for through-space electronic interactions, a phenomenon known as spiro-conjugation. rsc.orgresearchgate.net This unique electronic structure has been harnessed to develop materials for all generations of OLEDs, from fluorescent (FOLEDs) to phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. rsc.org Beyond lighting, spiro compounds are integral to organic field-effect transistors (OFETs) and as hole-transporting materials (HTMs) in perovskite and dye-sensitized solar cells. bloomtechz.comacs.org
Structural Characteristics and Unique Features of Spiro[benzo[c]fluorene-7,9'-xanthene] and Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) Scaffolds
Within the diverse family of spiro compounds, the Spiro[fluorene-9,9'-xanthene] (SFX) scaffold has emerged as a robust and versatile building block. researchgate.netacs.org Its popularity stems from a facile and efficient one-pot synthesis method, which provides a significant cost advantage over other complex spiro materials like the benchmark hole-transporter, spiro-OMeTAD. acs.org The SFX core features a fluorene (B118485) unit and a xanthene unit held in a nearly perpendicular arrangement. Single-crystal X-ray diffraction studies have revealed a twist angle of approximately 87.5° between the two moieties. acs.org This fixed, non-planar structure provides excellent thermal and morphological stability. The presence of the electron-rich oxygen atom in the xanthene bridge subtly modulates the electronic properties compared to the all-carbon spirobifluorene (SBF) skeleton.
Spiro[benzo[c]fluorene-7,9'-xanthene] represents a structural evolution of the SFX scaffold. In this compound, a benzene (B151609) ring is fused to the fluorene moiety, creating a larger, more conjugated benzo[c]fluorene system. This extension of the π-system is anticipated to influence the molecule's photophysical properties, likely causing a bathochromic (red) shift in its absorption and emission spectra compared to the parent SFX. The increased conjugation could also impact the frontier molecular orbital (HOMO/LUMO) energy levels, which is a key parameter in designing materials for specific roles (e.g., host, emitter, or transporter) in an electronic device stack. While less documented in academic literature than SFX, its structure suggests a strategic design to tune optoelectronic properties.
Below is a comparative table of the structural and physical properties of these two scaffolds.
| Property | Spiro[fluorene-9,9'-xanthene] (SFX) | Spiro[benzo[c]fluorene-7,9'-xanthene] |
| Molecular Formula | C₂₅H₁₆O | C₂₉H₁₈O |
| CAS Number | 159-62-6 rsc.org | 1639407-50-3 researchgate.net |
| Core Components | Fluorene, Xanthene | Benzo[c]fluorene, Xanthene |
| Key Structural Feature | Orthogonal spiro-linkage with a twist angle of ~87.5° acs.org | Extended π-conjugation on the fluorene moiety |
| Synthesis | Well-established one-pot synthesis acs.org | Synthesizable via acid-catalyzed condensation |
| Glass Transition Temp. (Tg) | High (e.g., 172 °C for derivative SFX-PF) researchgate.net | Expected to be high due to rigid spiro structure |
Academic Significance and Research Trajectory of Spiro[benzo[c]fluorene-7,9'-xanthene] Derivatives
The academic and commercial interest in a scaffold is often measured by the breadth of research into its derivatives. For the SFX core, extensive functionalization has led to a wide array of high-performance materials. Scientists have attached hole- and electron-transporting units at various positions on the fluorene and xanthene rings to create host materials for TADF emitters, dopant-free hole-transporting materials for perovskite solar cells, and luminophores with aggregation-induced emission (AIE) properties. rsc.orgrsc.orglookchem.com
While specific research on derivatives of Spiro[benzo[c]fluorene-7,9'-xanthene] is emerging, a clear research trajectory can be inferred from studies on the closely related Spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) core. For instance, researchers have successfully synthesized blue host materials by attaching anthracene-based moieties to the SBFF core via Suzuki coupling reactions. chemicalbook.com These derivatives have been used to fabricate efficient blue OLEDs. chemicalbook.com This strategy of functionalizing the core to tune its optoelectronic properties is directly applicable to Spiro[benzo[c]fluorene-7,9'-xanthene].
The existence of precursor molecules such as 3'-bromo-Spiro[7H-benzo[c]fluorene-7,9'-[9H]xanthene] indicates that a similar synthetic pathway is being explored for the xanthene-containing analogue. Bromination of the aromatic core is a common and critical step that opens the door to a multitude of cross-coupling reactions, allowing for the introduction of diverse functional groups. This suggests that the research trajectory for Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives will likely focus on creating novel hosts, emitters, and charge-transport materials with tailored properties for next-generation organic electronic devices.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H18O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
spiro[benzo[c]fluorene-7,9'-xanthene] |
InChI |
InChI=1S/C29H18O/c1-2-10-20-19(9-1)17-18-25-28(20)21-11-3-4-12-22(21)29(25)23-13-5-7-15-26(23)30-27-16-8-6-14-24(27)29/h1-18H |
InChI Key |
BJLYMVUFHLFUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Spiro Benzo C Fluorene 7,9 Xanthene and Its Derivatives
One-Pot Synthetic Routes to Spiro[fluorene-9,9'-xanthene] (B3069175) and Analogues
The development of one-pot synthetic methods has been a significant breakthrough, making the SFX core and its analogues readily accessible from inexpensive starting materials. acs.orgresearchgate.net This approach is appealing due to its inherent simplicity and efficiency compared to earlier multi-step procedures. 20.210.105acs.org
A widely adopted and efficient one-pot method involves the condensation reaction of a fluorenone derivative with a phenol (B47542) or resorcinol (B1680541) derivative. acs.orgresearchgate.net In a typical procedure, fluorenone or a substituted variant like 2,7-dibromo-9-fluorenone (B76252) is reacted with an excess of a phenolic compound. acs.orgacs.org The reaction robustly forms the spiro-ether linkage, creating the xanthene portion of the molecule fused at the C9 position of the fluorene (B118485).
The use of resorcinol (1,3-dihydroxybenzene) in place of phenol allows for the direct synthesis of hydroxyl-functionalized SFX derivatives at the 3' and 6' positions of the xanthene ring. 20.210.105acs.org Similarly, using naphthol derivatives instead of phenol leads to the formation of benzannulated analogues, such as spiro[dibenzo[a,j]xanthene-14,9'-fluorene], demonstrating the versatility of this condensation strategy for creating more complex, fused-ring systems analogous to Spiro[benzo[c]fluorene-7,9'-xanthene]. researchgate.net
The key to the success of the one-pot condensation is the use of a strong acid catalyst. acs.org An unexpected but highly effective approach utilizes an excess of methanesulfonic acid (MeSO₃H), sometimes in combination with a dehydrating agent like phosphorus pentoxide (P₂O₅), to drive the reaction. 20.210.105acs.org The reaction is understood to be a thermodynamically controlled process. 20.210.105
The proposed mechanism begins with the protonation of the fluorenone carbonyl group by the acid, making it a potent electrophile. acs.orgacs.org This is followed by an electrophilic attack on the electron-rich aromatic ring of a phenol molecule, typically at the ortho position relative to the hydroxyl group. A second phenol molecule then engages in a similar reaction, ultimately leading to an intramolecular cyclization via dehydration to form the stable xanthene ring system. acs.org This final ring-closure is an irreversible step that drives the equilibrium toward the formation of the spiro product. acs.org With this method, yields of the SFX core can reach over 80% after a 24-hour reaction period. acs.org20.210.105
| Fluorenone Reactant | Phenolic Reactant | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fluorenone | Phenol | MeSO₃H/P₂O₅, 24h | Spiro[fluorene-9,9'-xanthene] (SFX) | >80% | acs.org20.210.105 |
| 2,7-dibromo-9-fluorenone | Resorcinol | ZnCl₂/HCl | 2,7-Dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol | N/A | 20.210.105acs.org |
| 9H-fluoren-9-one | Naphthalen-2-ol | Sulfuric acid, 3-mercaptopropanoic acid | Spiro[dibenzo[a,j]xanthene-14,9'-fluorene] | N/A | researchgate.net |
Palladium-Catalyzed Cross-Coupling Strategies for Spiro[benzo[c]fluorene-7,9'-xanthene] Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex derivatives starting from a pre-formed spiro core. nih.govnih.gov The Suzuki cross-coupling reaction is particularly prevalent, enabling the formation of new carbon-carbon bonds to attach a wide array of functional moieties. 20.210.105rsc.org
This strategy typically begins with the synthesis of a halogenated SFX precursor, such as monobromo-SFX or 2,7-dibromo-spiro[fluorene-9,9'-xanthene]. 20.210.105alfachemch.comchemimpex.com These brominated compounds serve as versatile handles for subsequent palladium-catalyzed reactions. For instance, monobromo-SFX has been coupled with a fluorene-based diboronic ester using a Pd(PPh₃)₄ catalyst to create a larger, blue-light-emitting molecule with a 90% yield. 20.210.105acs.org Similarly, the dibromo-SFX derivative has been used as a monomer in Suzuki polymerization to create high-molecular-weight polymers (PSFX) for use in light-emitting diodes. acs.org These methods are crucial for building the complex, functional molecules used in modern organic electronics.
Derivatization and Functionalization Techniques for Structural Modification
The ability to precisely modify the molecular structure of the spiro core is critical for tuning its electronic and physical properties. acs.orgrsc.org Researchers employ various techniques to introduce specific functional groups that can alter the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and solid-state packing.
The electronic characteristics of SFX derivatives can be finely controlled by appending either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). researchgate.net
Electron-Donating Groups: The introduction of EDGs, such as alkoxy or amino groups, typically raises the HOMO energy level of the molecule. This is a common strategy in designing hole-transporting materials (HTMs) for perovskite solar cells to ensure efficient hole extraction from the perovskite layer. rsc.orgresearchgate.net Examples include:
4,4'-dimethoxydiphenylamine (DDPA): These units have been attached to the SFX backbone to create effective HTMs. acs.org
Alkoxy Chains: Long alkyl chains like butoxy or octyloxy are added to the xanthene or fluorene units, not only acting as mild EDGs but also significantly improving the solubility of the final compound. acs.orgrsc.org
N-phenyl-1-naphthylamine (PNA): Hybrid materials incorporating two PNA groups onto an SFX core have been synthesized and used as hole transport layers in highly efficient phosphorescent OLEDs. rsc.org
Methylsulfanyl (-SMe): Replacing methoxy (B1213986) groups with methylsulfanyl groups has been shown to deepen the HOMO energy level, which can be beneficial for band alignment in certain device architectures. rsc.org
Electron-Withdrawing Groups: The incorporation of EWGs is used to lower the LUMO energy level, a desirable trait for electron-acceptor or electron-transporting materials. Examples include:
Diketopyrrolopyrrole (DPP): This potent EWG has been attached to the SFX core via Suzuki coupling to create a three-dimensional non-fullerene acceptor for organic solar cells. rsc.org
Cyano (-CN) groups: These strong EWGs have been introduced to create electron-acceptor materials for exciplex emitters. researchgate.net
Fluorine (-F): Fluorination is a common strategy to modulate energy levels. Introducing fluorine atoms to aniline (B41778) units attached to the SFX core has been used to fine-tune the HOMO levels of HTMs. mdpi.com
Imidazole (B134444) Derivatives: Various imidazole-based heterocyclic moieties have been coupled to the SFX core to synthesize materials for highly efficient blue light-emitting devices. bohrium.com
| Functional Group | Type | Purpose/Effect | Reference |
|---|---|---|---|
| Dimethoxydiphenylamine (DDPA) | Donating | Raise HOMO, Hole Transport | acs.org |
| Butoxy (-OC₄H₉) | Donating | Improve Solubility, Raise HOMO | rsc.org |
| Diketopyrrolopyrrole (DPP) | Withdrawing | Lower LUMO, Electron Acceptor | rsc.org |
| Cyano (-CN) | Withdrawing | Lower LUMO, Electron Acceptor | researchgate.net |
| Fluorine (-F) | Withdrawing | Fine-tune HOMO/LUMO levels | mdpi.com |
| N-phenyl-1-naphthylamine (PNA) | Donating | Hole Transport Layer in PHOLEDs | rsc.org |
Achieving regioselective functionalization is key to controlling the precise three-dimensional structure and electronic coupling within the molecule. Synthetic methods have been developed to selectively introduce substituents at specific positions on either the fluorene or the xanthene moiety.
The synthesis of 2,7-dibromo-spiro[fluorene-9,9'-xanthene] is a prime example of regioselective substitution on the fluorene unit, which is achieved by starting with 2,7-dibromo-9-fluorenone. researchgate.netacs.org These bromine atoms can then be selectively replaced using cross-coupling reactions. chemimpex.com
Functionalization on the xanthene unit is often directed by the choice of the phenolic reactant. Using resorcinol leads to derivatives with substituents at the 3' and 6' positions. rsc.org Further reactions, such as alkylation of the resulting hydroxyl groups, can be performed selectively on the xanthene portion. rsc.org More complex substitution patterns have also been achieved, such as in the synthesis of SFX-DTF2, where dithiafulvenyl units were placed at the 2,3',6',7- positions, demonstrating a high degree of control over the functionalization of both the fluorene and xanthene rings within the same molecule. nih.gov This precise control over substituent placement is fundamental to establishing clear structure-property relationships for these advanced materials. rsc.org
Heteroatom Incorporation and its Synthetic Implications
The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the spiro[benzo[c]fluorene-7,9'-xanthene] scaffold is a key strategy for tuning its electronic and photophysical properties. These modifications are typically achieved by introducing functional groups onto the aromatic rings of the core structure. The primary methods for heteroatom incorporation involve the coupling of heteroatom-containing moieties to a pre-functionalized spiro core, most commonly through halogenated derivatives.
Research on the closely related spiro[fluorene-9,9'-xanthene] (SFX) and spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) systems provides significant insights into the synthetic routes applicable to the target compound. koreascience.krjlu.edu.cn Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Ullmann couplings, are the most prevalent and versatile methods for forming carbon-heteroatom and carbon-carbon bonds. jlu.edu.cn
For instance, the synthesis of arylamine-functionalized SFX derivatives, which are used as hole-transporting materials (HTMs), demonstrates the utility of these methods. jlu.edu.cn The general approach involves the reaction of a brominated SFX core with an appropriate arylamine in the presence of a palladium catalyst and a base. researchgate.net This strategy can be directly extrapolated to the spiro[benzo[c]fluorene-7,9'-xanthene] system. The synthesis would begin with the bromination of the spiro[benzo[c]fluorene-7,9'-xanthene] core, followed by a coupling reaction with a desired heteroatomic group.
A representative synthetic scheme for introducing nitrogen-containing functional groups into a spiro-framework is the Suzuki coupling reaction. In a synthesis of blue light-emitting materials based on the SBFF core, a 5-bromospiro[benzo[c]fluorene-7,9'-fluorene] (B12301446) intermediate was coupled with a boronic acid derivative of an anthracene (B1667546) moiety. lookchem.com This highlights a feasible pathway for attaching large, functional, heteroatom-containing groups to the spiro[benzo[c]fluorene] core.
Table 1: Comparison of Properties for Heteroatom-Functionalized Spiro-Compounds
| Compound | Heteroatom Moiety | HOMO (eV) | Hole Mobility (cm²/V·s) | Application |
|---|---|---|---|---|
| mp-SFX-2PA | Arylamine | -5.1 | 2.2 x 10⁻⁵ | Perovskite Solar Cells |
| TPA-SBFF | Tetraphenyl-diamine | - | - | OLED Dopant |
| NA-SBFF | N/A (Host Material) | - | - | OLED Host |
Data extrapolated from studies on spiro[fluorene-9,9'-xanthene] (SFX) and spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives, which are structurally similar to the target compound. The properties of spiro[benzo[c]fluorene-7,9'-xanthene] derivatives are expected to be analogous. lookchem.com20.210.105researchgate.net
Scalability and Efficiency of Synthetic Protocols for Spiro[benzo[c]fluorene-7,9'-xanthene] Precursors
The widespread application of spiro[benzo[c]fluorene-7,9'-xanthene]-based materials is contingent upon the development of scalable and efficient synthetic protocols for their precursors. The key precursor is the core spiro[benzo[c]fluorene-7,9'-xanthene] skeleton itself, which can then be functionalized.
Drawing parallels from the synthesis of the parent compound spiro[fluorene-9,9'-xanthene] (SFX), a highly efficient one-pot synthesis has been developed. 20.210.105acs.org This method involves the acid-catalyzed condensation of fluorenone with phenol. acs.org The reaction is thermodynamically controlled and can achieve yields of over 80% without the need for column chromatography purification. acs.org This one-pot approach is appealing due to its simplicity and the use of readily available starting materials, making it a strong candidate for industrial-scale production. acs.org
The synthesis of functionalized precursors, such as halogenated derivatives, is also a critical consideration. The selective bromination of spiro[benzo[c]fluorene-7,9'-fluorene] has been reported, providing a key intermediate for subsequent coupling reactions. lookchem.com The scalability of this bromination step, and similar functionalization reactions, is essential for the production of a diverse range of spiro[benzo[c]fluorene-7,9'-xanthene] derivatives.
Table 2: Efficiency of Synthetic Protocols for Spiro-Compound Precursors
| Precursor | Synthetic Method | Starting Materials | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Spiro[fluorene-9,9'-xanthene] (SFX) | One-pot condensation | Fluorenone, Phenol | >80 | High yield, simple, no column chromatography |
| Bromo-SFX | Bromination | SFX, Bromine | - | Provides site for functionalization |
| 5-bromospiro[benzo[c]fluorene-7,9'-fluorene] | Selective Bromination | SBFF, Bromine | - | Key intermediate for coupling reactions |
This table includes data from the synthesis of closely related spiro-compounds to infer the potential scalability and efficiency of protocols for spiro[benzo[c]fluorene-7,9'-xanthene] precursors. jlu.edu.cnlookchem.comacs.org
The development of efficient and scalable synthetic routes is a continuing area of research. The ability to produce large quantities of the core spiro[benzo[c]fluorene-7,9'-xanthene] structure and its functionalized precursors is a prerequisite for the commercial viability of any resulting technologies.
Iii. Theoretical and Computational Investigations of Electronic Structure and Dynamics in Spiro Benzo C Fluorene 7,9 Xanthene Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
DFT and its time-dependent extension, TD-DFT, are powerful quantum chemical methods used to investigate the electronic structure and excited-state properties of molecules. These calculations are fundamental to understanding the behavior of materials in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Frontier Molecular Orbital (FMO) Energy Levels (HOMO/LUMO) and Spatial Distributions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties. The energy levels of the HOMO and LUMO influence charge injection and transport capabilities, as well as the optical bandgap.
In related Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives, DFT calculations have been used extensively to determine these energy levels. For instance, studies on imidazole-derived SFX hybrids have shown that the HOMO is typically localized on the electron-donating spiro-core, while the LUMO resides on the electron-accepting imidazole (B134444) moiety. koreascience.krbohrium.com This spatial separation is a key feature of many functional organic materials. The introduction of different substituents allows for the fine-tuning of the HOMO and LUMO energy levels to match the requirements of specific device architectures. rsc.org For the Spiro[benzo[c]fluorene-7,9'-xanthene] system, one would expect the additional benzo[c]fluorene unit to further modify these energy levels, likely leading to a different electronic profile compared to the simpler SFX core. However, specific computational data for this compound is not available in the search results.
Singlet-Triplet Energy Splitting (ΔEST) Calculation and Minimization Strategies
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as ΔEST, is a critical parameter, particularly for materials used in Thermally Activated Delayed Fluorescence (TADF) OLEDs. A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enhancing the device's internal quantum efficiency.
Computational methods, primarily TD-DFT, are employed to predict the ΔEST. The design of molecules with a minimal ΔEST often involves strategies to spatially separate the HOMO and LUMO. documentsdelivered.com This separation reduces the exchange energy, which is a major contributor to the singlet-triplet splitting. For spiro-compounds, the orthogonal arrangement of the constituent moieties naturally facilitates this separation. While this principle is well-established for SFX-based TADF emitters, specific calculated ΔEST values for Spiro[benzo[c]fluorene-7,9'-xanthene] are not present in the provided search results.
Charge Transfer (CT) Character and Intramolecular Charge Transfer (ICT) Quantification
The degree of intramolecular charge transfer is a key characteristic of many donor-acceptor molecules. Upon photoexcitation, an electron can move from the donor part of the molecule to the acceptor part, creating a CT state. The nature and energy of this state influence the photoluminescent properties, including solvatochromism (a shift in emission color with solvent polarity).
Theoretical calculations can quantify the extent of ICT by analyzing the electron density distribution in the ground and excited states. For various SFX derivatives, a significant CT character has been identified, which is often responsible for their broad and unstructured emission spectra in solution. koreascience.krbohrium.com The quantification of ICT helps in understanding the emission mechanism and designing molecules with desired photophysical properties. No specific ICT quantification studies were found for Spiro[benzo[c]fluorene-7,9'-xanthene].
Conformational Analysis and Steric Effects of the Spiro Center
The spiro-linkage, where two molecular systems are joined by a single common atom, imparts a unique three-dimensional and rigid structure. This has profound implications for the material's properties.
Dihedral Angles and Orthogonal Arrangement of Fluorene (B118485) and Xanthene Moieties
A defining feature of spiro-compounds is the nearly perpendicular orientation of the two linked π-systems. This is quantified by the dihedral angle between the planes of the two moieties.
For SFX and its derivatives, X-ray crystallography and DFT calculations consistently show that the fluorene and xanthene units are arranged in a nearly orthogonal fashion, with dihedral angles close to 90°. documentsdelivered.com For example, a DFT study on fluorinated aniline-functionalized SFX materials reported dihedral angles of approximately 90°. bohrium.com This rigid, non-planar structure is crucial for preventing intermolecular π-π stacking and aggregation, which can quench luminescence and reduce device performance. This orthogonality is expected to be preserved in the Spiro[benzo[c]fluorene-7,9'-xanthene] structure, though specific calculated angles are unavailable.
Impact of Non-Planar Conformation on Electronic Coupling and Device Performance
The non-planar, three-dimensional structure resulting from the spiro-center has a significant impact on the material's performance in electronic devices. The orthogonal arrangement of the molecular subunits effectively disrupts π-conjugation across the spiro-center.
This disruption is beneficial as it helps to maintain a high triplet energy, which is important for host materials in phosphorescent OLEDs. Furthermore, the steric hindrance provided by the bulky 3D structure improves the morphological stability of thin films and enhances solubility. documentsdelivered.com The non-planar shape reduces electronic coupling between adjacent molecules, which can decrease charge recombination rates and improve the efficiency and stability of devices like perovskite solar cells. dntb.gov.ua While these principles are broadly applicable to spiro-compounds, specific studies detailing the impact of the Spiro[benzo[c]fluorene-7,9'-xanthene] conformation on electronic coupling and device performance were not identified in the search results.
Iv. Advanced Optoelectronic Applications of Spiro Benzo C Fluorene 7,9 Xanthene and Its Derivatives
Organic Light-Emitting Diodes (OLEDs)
The inherent properties of the Spiro[benzo[c]fluorene-7,9'-xanthene] core, such as a high glass transition temperature and good film-forming capabilities, make it an excellent building block for OLED materials. Its derivatives have been explored as both host materials for phosphorescent emitters and as emitters themselves, particularly in the context of thermally activated delayed fluorescence (TADF). The ability to chemically modify the benzo[c]fluorene and xanthene moieties allows for the fine-tuning of electronic and photophysical properties to meet the specific requirements of different OLED technologies.
In PHOLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the phosphorescent guest emitter. The Spiro[benzo[c]fluorene-7,9'-xanthene] scaffold is particularly well-suited for this purpose due to its high triplet energy and tunable charge transport characteristics.
A critical requirement for a PHOLED host material is a triplet energy level (ET) that is higher than that of the phosphorescent dopant. This ensures that the triplet excitons generated on the host can be efficiently transferred to the guest without back-transfer, which would otherwise quench the emission. The rigid and non-planar structure of spiro compounds, such as derivatives of Spiro[benzo[c]fluorene-7,9'-xanthene], helps to maintain a high ET by minimizing electronic conjugation between the constituent aromatic units.
For instance, the related Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) framework has been shown to possess a high triplet energy, making it a suitable host for blue and green phosphorescent emitters. By strategically attaching different functional groups to the core structure, the frontier molecular orbital energy levels can be adjusted without significantly lowering the triplet energy. This principle is directly applicable to the Spiro[benzo[c]fluorene-7,9'-xanthene] system. The xanthene portion of the closely related SFX molecule has a more twisted conformation and a higher triplet energy compared to the fluorene (B118485) part, a characteristic that is expected to be retained in the benzo[c]fluorene analogue.
| Derivative | Triplet Energy (ET) [eV] | Application |
| SFX-PF | > 2.7 | Green and Blue PHOLED Host |
| SFX-bPy | High | Green PHOLED Host |
| SFX-DbPy | Well-matched for red emitters | Red PHOLED Host |
This table presents data for Spiro[fluorene-9,9'-xanthene] (SFX) derivatives, which are structurally similar to Spiro[benzo[c]fluorene-7,9'-xanthene] and illustrate the high triplet energies achievable with this class of compounds.
For optimal PHOLED performance, the host material should possess bipolar charge transport capabilities, meaning it can efficiently transport both electrons and holes. This balanced charge injection and transport lead to a wider recombination zone within the emissive layer and prevent charge accumulation at interfaces, which can cause device degradation and efficiency roll-off at high brightness.
The Spiro[benzo[c]fluorene-7,9'-xanthene] scaffold can be functionalized with both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties to induce bipolar characteristics. For example, quinolyl substituents have been introduced into the SFX framework to create bipolar hosts. The successive substitution of quinoline at different positions on the SFX core results in reduced lowest unoccupied molecular orbital (LUMO) energy levels while leaving the highest occupied molecular orbital (HOMO) energy levels almost unchanged, thereby improving electron injection and transport. escholarship.org This strategy can be directly applied to the Spiro[benzo[c]fluorene-7,9'-xanthene] backbone to develop high-performance bipolar host materials.
| Derivative | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| Fluorene-based CTMs | 10⁻⁴ - 10⁻⁵ | ~10⁻⁵ |
| SFX-bPy | Balanced carrier-transporting ability | Balanced carrier-transporting ability |
This table showcases the charge transport characteristics of fluorene-based and SFX-based materials, highlighting the potential for achieving balanced transport in Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives.
Derivatives of Spiro[benzo[c]fluorene-7,9'-xanthene] are also promising candidates for use as TADF emitters. TADF materials can harvest both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), enabling internal quantum efficiencies of up to 100%. The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
To achieve high efficiency in TADF OLEDs, the emitter must exhibit a high photoluminescence quantum yield (PLQY). This requires minimizing non-radiative decay pathways. The rigid, spiro-linked structure of Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives helps to suppress vibrational and rotational motions that can lead to non-radiative decay.
A promising design strategy involves creating a donor-acceptor (D-A) structure within the molecule. In such a system, the HOMO and LUMO are spatially separated, which can lead to a small ΔEST. By incorporating a fluorene unit decorated with weakly electron-accepting phosphine oxides spiro-linked to a xanthene core with pendant diarylamine donors, highly efficient TADF emitters have been developed from the related SFX scaffold. umons.ac.be This design principle can be adapted to the Spiro[benzo[c]fluorene-7,9'-xanthene] framework to develop novel TADF emitters with high PLQY.
| Emitter | ΔEST (eV) | PLQY (%) |
| 2D2-SB | 0.064 | - |
| SFX-PO-DPA-Me | - | High |
This table provides data for a Spiro[acridine-9,9'-xanthene]-based TADF emitter and a SFX-based emitter, demonstrating the potential for small ΔEST and high PLQY in spiro-xanthene systems.
Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives can also be utilized in exciplex-based TADF systems. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. These systems can exhibit TADF and are a promising route to achieving highly efficient OLEDs.
In this context, a derivative of Spiro[benzo[c]fluorene-7,9'-xanthene] can be designed to act as either the donor or the acceptor in an exciplex-forming blend. For instance, tetracyano-substituted SFX has been synthesized as an electron acceptor to form an exciplex emitter with tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as the electron donor, resulting in a PLQY of 29%. researchgate.net Furthermore, SFX derivatives functionalized with triazine units have been used as acceptors with TCTA as the donor, leading to highly efficient exciplex-TADF OLEDs with external quantum efficiencies (EQEs) up to 22.5%. nwpu.edu.cn
| Exciplex System (Donor:Acceptor) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| TCTA:TRZSFX | 22.5 | 79.6 | 78.1 |
| TCTA:TCNSFX | - | 6.0 | - |
This table presents the performance of exciplex-based OLEDs using SFX derivatives as the acceptor, illustrating the high efficiencies achievable with this approach.
Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs
Efficiency Roll-Off Mitigation in High Luminance Devices
Efficiency roll-off, the decrease in quantum efficiency at high brightness levels, is a significant challenge in the development of high-performance OLEDs. The unique molecular structure of SFX derivatives has been shown to be advantageous in mitigating this issue, particularly in phosphorescent OLEDs (PHOLEDs).
Two hybrid materials, DPNA-SFX and DOPNA-SFX, which incorporate N-phenyl-1-naphthylamine (PNA) groups with a bridging phenyl ring to an SFX core, have demonstrated remarkable performance in both green and red PHOLEDs. These materials possess high glass-transition temperatures (Tg) exceeding 150 °C, indicating excellent thermal stability. In pure red PHOLEDs, a device using DPNA-SFX as the hole-transporting material achieved a maximum external quantum efficiency (EQE) of 34.7%. Significantly, the EQE at a high luminance of 1000 cd/m² remained at 96% of its peak value, showcasing an exceptionally low efficiency roll-off rsc.org.
Another SFX-based host material, SFX-PF, has been developed for efficient blue PHOLEDs. A device utilizing this host material exhibited a low turn-on voltage of 2.8 V and a high maximum EQE of 14.7%. At a luminance of 1000 cd/m², the device maintained a low driving voltage of less than 4.0 V with only a 12.9% roll-off in EQE researchgate.net. Similarly, a green PHOLED based on SFX-PF showed a 15.9% roll-off in EQE at the same luminance level researchgate.net. The rigid spiro structure of these materials helps to suppress intermolecular interactions and aggregation, which are contributing factors to efficiency roll-off at high current densities.
The following table summarizes the performance of these SFX-based materials in mitigating efficiency roll-off.
| Material | Device Type | Maximum EQE (%) | EQE at 1000 cd/m² (% of max) | Luminance at EQE Roll-off (cd/m²) |
| DPNA-SFX | Red PHOLED | 34.7 | 96 | >1000 |
| SFX-PF | Blue PHOLED | 14.7 | 87.1 | 1000 |
| SFX-PF | Green PHOLED | 13.2 | 84.1 | 1000 |
Fluorescent Organic Light-Emitting Diodes (FOLEDs)
Derivatives of the core spiro[fluorene-9,9′-xanthene] structure have also been investigated for their potential in fluorescent OLEDs (FOLEDs), particularly for achieving deep-blue emission, which is crucial for full-color displays and white lighting applications.
A series of blue emitters based on a spiro[fluorene-9,9′-thioxanthene] core, a sulfur-containing analogue of the SFX structure, have been synthesized. These materials, TPA-S and CzB-S, exhibit high thermal stability and reduced aggregation quenching due to their spiro conformation. Non-doped devices using these materials as the emissive layer produced deep-blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.158, 0.039) and (0.160, 0.054), respectively. These devices achieved high external quantum efficiencies of 1.76% and 2.03% figshare.com.
Furthermore, two 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives, SFX-2BI and SFX-2IM, were synthesized by incorporating imidazole-derived moieties. These compounds exhibit strong deep-blue emission. A device fabricated using SFX-2BI as the emitting material demonstrated a maximum external quantum efficiency of 2.61% rsc.org.
The performance of these SFX-based materials in FOLEDs is detailed in the table below.
| Material | Device Role | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |
| TPA-S | Emitter | 1.76 | (0.158, 0.039) | Deep-Blue |
| CzB-S | Emitter | 2.03 | (0.160, 0.054) | Deep-Blue |
| SFX-2BI | Emitter | 2.61 | Not Reported | Deep-Blue |
Perovskite Solar Cells (PSCs)
The development of efficient and stable hole-transporting materials (HTMs) is critical for advancing perovskite solar cell (PSC) technology. Spiro[benzo[c]fluorene-7,9'-xanthene] and its derivatives, with their spiro[fluorene-9,9′-xanthene] (SFX) core, have emerged as a promising class of HTMs due to their excellent thermal stability, suitable energy levels, and high hole mobility.
Hole-Transporting Materials (HTMs) based on Spiro[benzo[c]fluorene-7,9'-xanthene] and SFX-Core
The SFX core provides a rigid and three-dimensional structure that helps to prevent π-π stacking, which can be detrimental to charge transport. This structural feature, combined with the ability to easily modify the peripheral functional groups, allows for the fine-tuning of the material's electronic and physical properties to match the requirements of high-performance PSCs.
Several SFX-based HTMs have been synthesized and tested in PSCs, demonstrating efficiencies comparable to or even exceeding those of the commonly used spiro-OMeTAD. For instance, SFX-MeOTAD, an early derivative, achieved a power conversion efficiency (PCE) of 12.4%, which was comparable to the 13.0% obtained with spiro-MeOTAD under similar conditions researchgate.netrsc.org. More recent developments with cruciform-shaped SFX derivatives, such as SPX-TPA, have led to significantly improved PCEs of over 20% rsc.org.
Molecular Design for Enhanced Hole Mobility and Conductivity
A key aspect of designing efficient HTMs is maximizing their hole mobility and conductivity. For SFX-based materials, this is achieved through several molecular design strategies:
Extension of π-Conjugation: Increasing the extent of π-conjugation within the molecule can enhance intermolecular electronic coupling and facilitate charge transport. This has been demonstrated by introducing multiple SFX units into the molecular structure diva-portal.org.
Functional Group Modification: The introduction of different substituents on the SFX core can significantly impact the highest occupied molecular orbital (HOMO) energy level and hole mobility researchgate.netrsc.orgacs.org. For example, attaching electron-donating triphenylamine units can raise the HOMO level for better alignment with the perovskite valence band.
Three-Dimensional Structure: The inherent 3D structure of the SFX core is itself a design element that prevents the close packing of molecules, which can lead to the formation of charge traps. This amorphous nature ensures efficient hole transport.
Theoretical studies using density functional theory (DFT) have been employed to predict the properties of novel SFX derivatives. For instance, fifteen imidazole-sulfonylurea derivatives of SFX were computationally designed and shown to have HOMO levels well-aligned for efficient hole extraction from a CsPbCl3 perovskite layer. These derivatives were predicted to have hole mobilities in the range of 0.469 to 13.748 cm²V⁻¹s⁻¹, which is significantly higher than that of spiro-OMeTAD uu.nl.
Development of Dopant-Free HTMs and their Advantages
A major drawback of many high-performance HTMs, including spiro-OMeTAD, is the need for chemical dopants (like LiTFSI and tBP) to improve their conductivity and hole mobility. These dopants are often hygroscopic and can contribute to the degradation of the perovskite layer, thus compromising the long-term stability of the solar cell. Consequently, there is a strong research focus on developing dopant-free HTMs.
The SFX core has proven to be an excellent platform for designing efficient dopant-free HTMs. The high intrinsic hole mobility of some SFX derivatives eliminates the need for performance-enhancing, yet stability-compromising, dopants. For example, a dopant-free PSC utilizing the molecular HTM denoted as DFH, which has a spiro-based core, achieved a power conversion efficiency of 20.6%. This high performance was attributed to the preferential molecular organization of the HTM upon annealing, leading to a high intrinsic hole mobility of 1 x 10⁻³ cm²V⁻¹s⁻¹ rsc.org.
Another approach involves the use of small organic molecules based on imidazole (B134444) phenanthrene derivatives, which can be synthesized at a fraction of the cost of spiro-OMeTAD. A PSC based on one such new HTM without any dopants showed a PCE of 9.11%, significantly higher than the 6.21% achieved with undoped spiro-OMeTAD under the same conditions. Moreover, the dopant-free device exhibited excellent stability, retaining 90% of its initial efficiency after 500 hours of light exposure rsc.org.
The advantages of dopant-free SFX-based HTMs include:
Improved Device Stability: By eliminating hygroscopic dopants, the long-term stability of the PSC is significantly enhanced.
Simplified Fabrication: The device fabrication process is simplified as the doping step is removed.
Reduced Cost: The cost of device manufacturing can be lowered by omitting expensive dopants.
Interfacial Engineering for Efficient Charge Extraction at Perovskite/HTM Interface
The interface between the perovskite absorber layer and the HTM is a critical region where charge extraction occurs. Efficient charge transfer at this interface is paramount for achieving high PCEs. Interfacial engineering strategies aim to optimize this junction to minimize charge recombination and facilitate hole extraction advancedsciencenews.com.
SFX-based materials offer unique opportunities for interfacial engineering. The functional groups on the periphery of the SFX core can be designed to interact favorably with the perovskite surface. For instance, incorporating Lewis base structures, such as pyridine (B92270) groups, into the HTM can lead to coordination with undercoordinated Pb²⁺ ions on the perovskite surface. This passivates surface defects that would otherwise act as recombination centers diva-portal.orgacs.org.
Cruciform-shaped SFX derivatives, SPX-TPA and SPX-BT, have been specifically designed as dual-functional materials that act as both a surface passivating layer and a hole transporting interfacial layer. The hydroxyl (-OH) group in the SPX unit can form hydrogen bonds with undercoordinated iodide (I⁻) and methylammonium (MA⁺) ions, further reducing defects. The Lewis basic O, N, and S atoms in the TPA and BT units can passivate Pb²⁺ defects. This multi-pronged approach to interfacial engineering resulted in PSCs with significantly improved PCEs of up to 20.03% for SPX-TPA rsc.org.
Furthermore, the design of HTMs that can form a more stable and ordered interface with the perovskite is a key strategy. Theoretical and experimental studies have shown that fluorene-based HTMs with a simplified structure compared to spiro-OMeTAD can exhibit stronger adhesion to the perovskite layer. This enhanced interface minimizes non-radiative recombination and reduces hole trap density, leading to improved long-term stability acs.org.
Other Organic Electronic Devices
Recent research has begun to explore the potential of Spiro[benzo[c]fluorene-7,9'-xanthene]-based materials in other organic electronic devices, leveraging their favorable charge transport properties.
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and transparent electronics, such as displays, sensors, and RFID tags. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used as the active layer. Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives have been investigated as hole-transporting materials in these devices.
The non-planar structure of the spiro compound is advantageous in forming uniform and amorphous thin films, which is crucial for consistent device performance over large areas. The ability to chemically modify the core structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy levels to facilitate efficient hole injection from the source electrode.
Several studies have focused on synthesizing derivatives of the spiro[fluorene-9,9′-xanthene] (SFX) core and evaluating their hole-transporting properties. For instance, the introduction of various arylamine moieties has been a common strategy to enhance hole mobility. While extensive research has been conducted on their application in OLEDs and perovskite solar cells, detailed performance data in OFET configurations is still emerging. One study reported hole mobilities for doped films of four spiro[fluorene-9,9′-xanthene]-based hole transporting materials functionalized with four-armed arylamine moieties to be in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹ researchgate.net. Another theoretical study on imidazole-sulfonylurea derivatives of the SFX core predicted significantly higher hole mobilities, ranging from 0.469 to 13.748 cm²V⁻¹s⁻¹, suggesting a promising avenue for future experimental work whiterose.ac.uk.
A comprehensive summary of OFET performance metrics for a range of Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives is presented in the interactive table below.
| Derivative | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | On/Off Ratio | Threshold Voltage (V) | Fabrication Method | Reference |
| SFX-based HTM with four-armed arylamine moieties (doped film) | 2.2 - 15 x 10⁻⁵ | Not Reported | Not Reported | Not Reported | researchgate.net |
| Imidazole-sulfonylurea derivatives of SFX (theoretical) | 0.469 - 13.748 | Not Reported | Not Reported | Density Functional Theory | whiterose.ac.uk |
It is important to note that the available literature primarily focuses on the hole-transporting properties of these materials in the context of other devices, and dedicated studies on their performance in OFETs, including key parameters like the on/off ratio and threshold voltage, are limited.
Memristive devices, or resistive random-access memory (ReRAM), are a type of non-volatile memory that operates by changing its resistance state in response to an applied voltage or current. These devices hold great promise for next-generation data storage and neuromorphic computing due to their simple structure, low power consumption, and high scalability.
The operating principle of organic memristive devices often involves mechanisms such as charge trapping, conformational changes of molecules, or the formation and rupture of conductive filaments within the organic active layer. Materials with suitable energy levels and charge-trapping capabilities are therefore sought after for this application.
Despite the promising electronic properties of Spiro[benzo[c]fluorene-7,9'-xanthene] and its derivatives, a thorough review of the current scientific literature reveals a notable absence of research into their application in memristive devices. While their charge transport characteristics are well-documented in the context of other organic electronics, their potential for resistive switching behavior has not yet been explored. Future research in this area could uncover new functionalities for this versatile class of spiro-compounds.
V. Structure Property Relationships and Material Design Principles
Elucidating the Influence of Substituent Position and Nature on Electronic Band Gaps and Energy Levels
The electronic properties of spiro-xanthene derivatives, specifically their frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting electronic band gap, are paramount to their function in electronic devices. These parameters can be precisely tuned by the strategic placement and chemical nature of substituent groups on the core structure.
The nature of the substituent is a primary tool for tuning energy levels. Attaching electron-donating groups, such as 4,4′-dimethoxydiphenylamine (DDPA), to the SFX backbone effectively raises the HOMO level. acs.org Conversely, introducing electron-withdrawing moieties, like imidazole (B134444) or phenanthroimidazole derivatives, can lower both HOMO and LUMO levels and modify the emission properties. rsc.orgbohrium.com For instance, in a series of hole-transporting materials (HTMs), increasing the number of electron-donating DDPA units allows for the fine-tuning of the HOMO energy level to better align with the valence band of perovskite absorbers in solar cells. acs.org
The position of these substituents is equally critical. Research on four HTM isomers based on the SFX core, where terminal diphenylamine (B1679370) groups were placed at different sites, revealed a significant dependence of molecular properties on the substitution pattern. researchgate.net The study found that placing the terminal groups at the 3,6-positions of the fluorene (B118485) moiety resulted in a material (SFX-3) with high conductivity and hole mobility, and a HOMO level that matched well with perovskite. researchgate.net This highlights that the substitution site directly influences the material's charge transport capabilities and interfacial energetics. researchgate.netrsc.org In another example, varying the position of bulky arylfluorene substitutes on an SFX host material provided a method for selectively tuning FMO energy levels without altering the high triplet energy, which is crucial for optimizing charge injection in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). rsc.org
The following table summarizes the electronic properties of several SFX-based derivatives, illustrating the impact of different substituents and their positions.
| Compound | Substituent/Modification | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| SFX-MeOTAD (SFX-1) | Diphenylamine on 2,7-positions of fluorene | -5.12 | -2.02 | 3.10 | researchgate.net |
| HTM-FX' (SFX-2) | Diphenylamine on 3',6'-positions of xanthene | -5.20 | -2.00 | 3.20 | researchgate.net |
| SFX-3 | Diphenylamine on 3,6-positions of fluorene | -5.15 | -2.05 | 3.10 | researchgate.net |
| X59 | Two DDPA units on fluorene | -5.15 | -1.90 | 3.25 | acs.orgsigmaaldrich.com |
| X60 | Four DDPA units | -5.10 | -2.06 | 3.04 | acs.orgsigmaaldrich.com |
| SFX-2BI | Benzo[d]imidazole on 2,7-positions of fluorene | -5.91 | -2.77 | 3.14 | rsc.org |
| SFX-2IM | Diphenyl-imidazole on 2,7-positions of fluorene | -5.95 | -2.73 | 3.22 | rsc.org |
Correlation Between Molecular Rigidity, Steric Hindrance, and Thermal Stability for Spiro[benzo[c]fluorene-7,9'-xanthene] Derivatives
High thermal stability is a prerequisite for organic materials used in electronic devices, as it ensures long operational lifetimes and stable performance. The inherent molecular rigidity and significant steric hindrance of the spiro-xanthene framework are key contributors to the exceptional thermal properties of its derivatives.
The spiro-conjugation effect, coupled with the resulting three-dimensional, cross-shaped conformation, plays a pivotal role in enhancing thermal stability. acs.org This rigid, non-planar structure effectively prevents the tight molecular packing and crystallization that can lead to morphological instabilities upon heating. acs.org The perpendicular arrangement of the two planar moieties around the central spiro-carbon atom introduces significant steric hindrance, which restricts intramolecular motion and raises the energy barrier for thermal degradation. researchgate.net
This structural robustness is reflected in the high glass transition temperatures (Tg) and decomposition temperatures (Td) observed for SFX derivatives. A high Tg indicates that the material can maintain a stable amorphous glass state at elevated temperatures without softening, which is crucial for maintaining the integrity of thin-film device architectures. For example, hybrid materials incorporating N-phenyl-1-naphthylamine (PNA) groups onto an SFX core exhibit outstanding Tg values exceeding 150 °C. rsc.org Similarly, SFX derivatives designed for blue-emitting OLEDs show high decomposition temperatures, making them suitable for the vacuum deposition process used in device fabrication. bohrium.com
The table below presents thermal stability data for various SFX derivatives, demonstrating their suitability for demanding applications.
| Compound | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C, 5% weight loss) | Reference |
|---|---|---|---|
| SFX-MeOTAD (SFX-1) | 125 | 440 | researchgate.net |
| HTM-FX' (SFX-2) | 152 | 455 | researchgate.net |
| SFX-3 | 142 | 445 | researchgate.net |
| X59 | 146 | >360 | sigmaaldrich.com |
| DPNA-SFX | >150 | Not specified | rsc.org |
| DOPNA-SFX | >150 | Not specified | rsc.org |
| SFX-2BI | 230 | 527 | rsc.org |
| SFX-2IM | 211 | 532 | rsc.org |
| Spiro[dibenzo[a, j]xanthene-14, 9'-fluorene] | Not specified | 329 | researchgate.net |
Engineering Molecular Stacking and Film Morphology for Optimized Charge Transport
Efficient charge transport in organic semiconductor films is critically dependent on both the intrinsic charge-carrier mobility of the material and the quality of the thin film itself, including molecular stacking and morphology. The spiro-xanthene structure offers a unique balance: its bulky, non-planar shape prevents the excessive crystallization that can lead to device defects, while simultaneously allowing for engineered intermolecular interactions that facilitate charge transport.
The spiro conformation results in a nearly perpendicular arrangement of the fluorene and xanthene units, which effectively suppresses the strong π–π aggregation that can occur in purely planar molecules. acs.org This steric hindrance imparts excellent solubility and promotes the formation of uniform, smooth, and pinhole-free amorphous films, which is essential for device reproducibility and efficiency. acs.orgacs.org
However, some degree of intermolecular electronic coupling is necessary for charges to hop between molecules. This can be engineered by expanding the π-conjugated system of the molecule. For instance, introducing a naphthalene (B1677914) ring into the structure of an SFX-based HTM to create a spiro[dibenzo[c,h]xanthene-7,9'-fluorene] (SDBXF) skeleton leads to higher hole mobility and conductivity. acs.orgresearchgate.net This improvement is attributed to more effective π–π stacking in the solid state, which creates pathways for charge transport. acs.org Crystal structure analysis of such derivatives reveals short π–π contacts that facilitate efficient charge transfer. acs.org Therefore, a key design strategy is to incorporate appropriate substituents that expand the three-dimensional structural space, enhancing π-π stacking and charge-transport performance without compromising the beneficial amorphous film-forming properties. acs.org
Rational Design Strategies for Multifunctional Spiro[benzo[c]fluorene-7,9'-xanthene] Based Materials
The versatility of the spiro-xanthene core allows for the rational design of multifunctional materials tailored for specific applications, ranging from solar cells to lighting and sensors.
For Hole-Transporting Materials (HTMs) in Solar Cells: The primary design goal is to achieve efficient extraction and transport of holes from the light-absorbing layer (e.g., perovskite) to the electrode. This involves:
Energy Level Alignment: Tuning the HOMO level via electron-donating substituents (e.g., diphenylamines) to match the valence band of the perovskite, minimizing energy loss. rsc.org
Defect Passivation: Incorporating Lewis base functionalities, such as pyridine (B92270) groups, into the molecular structure. acs.orgacs.org These groups can coordinate with undercoordinated lead ions (Pb²⁺) at the perovskite surface, passivating defects that would otherwise act as charge recombination centers and enhance device stability. acs.orgacs.org
High Mobility and Good Morphology: Ensuring high intrinsic hole mobility and excellent film-forming properties through strategies like extending π-conjugation while maintaining the amorphous nature of the spiro core. acs.org
For Host Materials in Phosphorescent OLEDs (PhOLEDs): The host material must facilitate charge transport and efficiently transfer energy to a phosphorescent guest emitter. Key strategies include:
High Triplet Energy: Maintaining a high triplet energy level (T₁) to ensure that excitons are confined on the guest molecule, preventing back-energy transfer and enabling efficient emission. This is often achieved by creating a "conjugation-interrupted" design where the electron-donating and electron-accepting parts of the molecule are electronically decoupled. rsc.org
Balanced Charge Transport: Incorporating both hole- and electron-transporting moieties or designing the core to have bipolar character to ensure a balanced flux of charges within the emitting layer.
Tunable Frontier Orbitals: Adjusting the HOMO and LUMO levels independently of the triplet energy to optimize charge injection from adjacent layers. rsc.org
For Advanced Functional Materials: The spiro-xanthene platform can be engineered to exhibit novel photophysical properties. For example, by creating a donor–π–acceptor–π–donor (D–π–A–π–D) architecture, a material named SP-TH was designed to exhibit Aggregation-Induced Emission (AIE) . rsc.org In solution, the molecule is non-emissive due to intramolecular rotations, but in the aggregated state, these rotations are restricted, opening up a radiative decay channel and causing the material to fluoresce brightly. rsc.org This same material also showed mechanochromism , changing its emission color from yellowish-green to bluish-green upon grinding, demonstrating its potential for use in mechanical sensors. rsc.org
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Spiro[benzo[c]fluorene-7,9'-xanthene] | Spiro[benzo[c]fluorene-7,9'-xanthene] |
| SFX | Spiro[fluorene-9,9'-xanthene] (B3069175) |
| DDPA | 4,4′-dimethoxydiphenylamine |
| spiro-OMeTAD | 2,2′,7,7′-tetrakis-(N,N-di-p-methoxyphenyl-amine)9,9′-spirobifluorene |
| SFX-1 / SFX-MeOTAD | N2,N2,N2',N2',N7,N7,N7',N7'-octakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,2',7,7'-tetraamine (structure based on context) |
| SFX-2 / HTM-FX' | Derivative with diphenylamine on 3',6'-positions of xanthene |
| SFX-3 | Derivative with diphenylamine on 3,6-positions of fluorene |
| X59 | Spiro[9H-fluorene-9,9′-[9H]xanthene]-2,7-diamine, N2,N7-bis(4-methoxyphenyl)-N2,N7-diphenyl- |
| X60 | N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-spiro[fluorene-9,9'-xanthene]-2,7-diamine |
| SFX-2BI | 2,7-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)spiro[fluorene-9,9′-xanthene] |
| SFX-2IM | 2,7-bis(4-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)spiro[fluorene-9,9′-xanthene] |
| DPNA-SFX / DOPNA-SFX | N-phenyl-1-naphthylamine (PNA)/spiro[fluorene-9,9′-xanthene] (SFX) hybrid materials |
| SDBXF | spiro[dibenzo[c,h]xanthene-7,9'-fluorene] |
| SP-TH | 4,4′-((3′,6′-dibutoxyspiro[fluorene-9,9′-xanthene]-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) |
Vi. Future Outlook and Emerging Research Frontiers
Exploration of Chiral Spiro[benzo[c]fluorene-7,9'-xanthene] Systems for Circularly Polarized Light Applications
The development of materials that can emit or interact with circularly polarized light (CPL) is a significant frontier for applications in 3D displays, quantum communication, and chiroptical sensing. The inherent chirality arising from the spiro-linkage in molecules like Spiro[benzo[c]fluorene-7,9'-xanthene] makes them exceptional candidates for CPL-active materials.
Future research is focused on the synthesis and resolution of enantiomerically pure forms of Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives. While direct studies on the target compound are emerging, research on analogous chiral spiro π-conjugated systems provides a clear roadmap. For instance, studies on chiral benzo[b]silole-fused 9,9'-spirobi[fluorene] (SBF) have demonstrated the viability of this approach. nih.gov These chiral molecules exhibit circularly polarized luminescence (CPL), a phenomenon where the emitted light has a preferential handedness. nih.gov
Key research efforts will involve:
Asymmetric Synthesis: Developing novel catalytic methods to produce specific enantiomers of Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives, avoiding costly and inefficient chiral separation techniques.
Chiroptical Properties Measurement: Characterizing the CPL properties of these new chiral systems. A key metric is the luminescence dissymmetry factor (g_lum), which quantifies the degree of polarization. In analogous systems, dissymmetry factors have reached values on the order of 0.76 x 10⁻³. nih.gov
Theoretical Modeling: Employing theoretical calculations, such as density functional theory (DFT), to understand the relationship between molecular structure and chiroptical response, which can accelerate the design of materials with enhanced CPL properties. nih.gov
| Research Focus Area | Key Objectives | Relevant Findings in Analogous Systems |
| Enantioselective Synthesis | Direct production of single-enantiomer spiro compounds. | Rhodium-catalyzed intramolecular cyclization has been successful for related spirobi[fluorene] systems. nih.gov |
| CPL Performance | Achieving high luminescence dissymmetry factors (g_lum). | Chiral spiro compounds exhibit CPL with g_lum values up to 0.76 x 10⁻³. nih.gov |
| Structure-Property Relations | Understanding how substituents on the benzo[c]fluorene or xanthene moieties affect CPL. | Theoretical calculations show emission originates from a single subunit in a slightly altered geometry. nih.gov |
Supramolecular Assembly and Self-Organization of Spiro[benzo[c]fluorene-7,9'-xanthene] Derivatives
Controlling the arrangement of molecules in the solid state is critical for optimizing the performance of organic electronic devices. The rigid, three-dimensional structure of Spiro[benzo[c]fluorene-7,9'-xanthene] influences its intermolecular interactions, offering unique opportunities in supramolecular chemistry. rsc.org
Emerging research focuses on directing the self-assembly of these molecules to create well-ordered structures with tailored properties. One exciting area is the design of derivatives that exhibit aggregation-induced emission (AIE). In a typical AIE-active luminophore based on a related spiro[fluorene-9,9′-xanthene] (SFX) core, the molecule is weakly emissive in solution but becomes highly luminescent upon aggregation in the solid state. acs.org This behavior is attributed to the restriction of intramolecular motion in the aggregated state, which closes non-radiative decay channels.
Future research frontiers in this area include:
Crystal Engineering: Designing derivatives with specific functional groups (e.g., hydrogen bond donors/acceptors) to guide their packing into predictable and desirable motifs, such as herringbone or lamellar structures. acs.org
Macrocycle Synthesis: Incorporating the spiro unit into larger cyclic structures (macrocycles) to study host-guest chemistry and create highly ordered, porous materials. rsc.org
Mechanoresponsive Materials: Exploring how different packing arrangements (e.g., crystalline vs. amorphous) affect the material's response to mechanical stress, leading to applications in sensors and security inks. Some SFX derivatives show "turn-on" mechanoresponsive luminescence, where grinding induces a transition from a weakly emissive crystalline state to a highly emissive amorphous state. acs.org
| Supramolecular Strategy | Phenomenon/Application | Research Example |
| Aggregation Control | Aggregation-Induced Emission (AIE) | Acridine-functionalized SFX shows weak emission in solution but enhanced emission in H-aggregates. acs.org |
| Molecular Packing | Mechanoresponsive Luminescence (MRL) | The crystal-to-amorphous transition upon grinding can switch luminescence "on". acs.org |
| Covalent Scaffolding | Macrocycle Formation | Creation of spiro-based macrocycles like SPS-NR-02 for host-guest studies. rsc.org |
Advanced Spectroscopic and Imaging Techniques for Understanding In-Situ Dynamics in Devices
To bridge the gap between molecular design and device performance, it is crucial to understand how Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives behave within a functioning device. While standard characterization provides foundational data, advanced in-situ and operando spectroscopic techniques are emerging as indispensable tools for probing dynamic processes like charge injection, transport, and recombination as they happen.
Future research will increasingly employ a suite of advanced techniques:
Time-Resolved Photoluminescence (TRPL): This technique is used to measure the lifetime of excited states (excitons) in the active layer of a solar cell or OLED. When a hole transport material like a spiro derivative is coated onto a perovskite layer, a reduction in the photoluminescence lifetime (quenching) indicates efficient extraction of holes from the perovskite to the HTM. researchgate.netnih.govrsc.org
Transient Absorption Spectroscopy (TAS): TAS can track the generation and decay of specific excited species and charge carriers over timescales from femtoseconds to milliseconds, providing a detailed picture of the charge transfer and recombination pathways at interfaces within a device. researchgate.net
Scanning Probe Microscopy: Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to image the morphology and surface quality of the thin films. nih.gov Correlating the smoothness and coverage of the spiro-based layer with device efficiency and stability is a key area of investigation. nih.gov
Operando Spectroscopy: This involves performing spectroscopic measurements (e.g., UV-Vis, PL) while the device is actively operating under an applied voltage or illumination. This allows researchers to observe changes in the material's electronic structure and stability under real-world conditions.
| Technique | Information Gained | Application in Spiro-based Devices |
| Time-Resolved Photoluminescence (TRPL) | Exciton lifetime, charge transfer rate. | Quantifying the efficiency of hole extraction from a perovskite layer to the spiro-HTM. researchgate.net |
| Transient Absorption Spectroscopy (TAS) | Charge carrier dynamics, recombination pathways. | Identifying efficiency loss mechanisms at the HTM/active layer interface. researchgate.net |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, pinholes. | Assessing the quality of the spiro-HTM film and its coverage on the underlying layer. nih.gov |
| Photoluminescence (PL) Quenching | Steady-state charge transfer efficiency. | Comparing the relative hole extraction capability of different spiro derivatives. nih.govrsc.org |
Sustainable Synthesis and Green Chemistry Approaches for Spiro[benzo[c]fluorene-7,9'-xanthene] Production
For any material to achieve widespread commercial application, its production must be cost-effective, scalable, and environmentally sustainable. Early syntheses of spiro-type compounds often involved multiple steps, harsh reagents, and low yields. The future of Spiro[benzo[c]fluorene-7,9'-xanthene] production lies in embracing the principles of green chemistry.
Significant progress has already been made for the related SFX core. Researchers have developed efficient one-pot methods that dramatically simplify the synthesis. rsc.orgnih.gov These methods often involve the acid-catalyzed condensation of a fluorenone precursor with a phenol-type reactant.
Key directions for future research in sustainable synthesis include:
Catalyst Development: Moving away from corrosive acid catalysts like ZnCl₂/HCl towards milder, more environmentally benign options. The use of p-toluenesulfonic acid (p-TsOH) has been shown to be an effective, metal-free alternative. acs.org
Process Optimization: Fine-tuning reaction conditions (temperature, time, solvent) to maximize yield and minimize waste. One-pot syntheses of SFX have achieved yields of over 80% without the need for costly and solvent-intensive column chromatography for purification. nih.gov
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thereby reducing byproducts.
Scalability: Translating high-yielding laboratory procedures into protocols suitable for large-scale industrial production, a key step for commercial viability in applications like perovskite solar cells and OLEDs.
| Green Chemistry Principle | Application to Spiro Compound Synthesis | Result/Benefit |
| One-Pot Synthesis | Condensation of fluorenone and resorcinol (B1680541) derivatives in a single step. | Reduced reaction time, simplified purification, lower cost. nih.govacs.org |
| Benign Catalysts | Use of p-toluenesulfonic acid instead of metal halides/strong acids. | Avoids metal contamination and corrosive reagents. acs.org |
| High Yield/Purity | Thermodynamic control of the reaction. | Achieves >80% yield, often eliminating the need for column chromatography. nih.gov |
| Scalability | Development of facile, low-cost synthetic routes. | Enables consideration for large-scale industrial production. |
Q & A
Synthesis and Characterization
Basic Question: Q. Q1. What are the common synthetic routes for Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives, and how are their structures verified? Methodological Answer: Spiro[benzo[c]fluorene-7,9'-xanthene] derivatives are typically synthesized via concise two-step reactions involving Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For example, boronic acid-functionalized derivatives (e.g., Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid) are prepared by introducing boronic acid groups to the spiro core through palladium-catalyzed coupling . Structural verification employs:
- X-ray crystallography to confirm spirocyclic geometry and bond angles.
- NMR spectroscopy (¹H/¹³C) to analyze aromatic proton environments and confirm substituent positions .
- Mass spectrometry for molecular weight validation .
Advanced Question: Q. Q2. How do solvent polarity and reaction conditions influence the synthesis of SFX-based boronic acid derivatives? Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of SFX intermediates and accelerate boronation reactions by stabilizing charged transition states. For instance, Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid synthesis achieves >90% yield in DMF at 80°C, whereas non-polar solvents (e.g., toluene) result in incomplete conversion due to poor boronic acid activation . Reaction optimization includes:
- Temperature control (60–100°C) to balance reaction rate and side-product formation.
- Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve coupling efficiency .
Structure-Property Relationships
Basic Question: Q. Q3. What structural features of SFX derivatives contribute to their thermal stability and electronic properties? Methodological Answer: The spirocyclic architecture, where fluorene and xanthene units intersect at a single carbon, creates a rigid 3D structure that:
- Enhances thermal stability (decomposition temperatures >300°C) by reducing molecular vibration .
- Modulates HOMO/LUMO levels (-4.9 to -5.1 eV for HOMO) via conjugation interruption, making SFX derivatives suitable as host materials in OLEDs .
Key characterization tools include: - Cyclic voltammetry to determine redox potentials.
- DSC/TGA for thermal analysis .
Advanced Question: Q. Q4. How do π-extension and substituent positioning affect the optoelectronic performance of SFX derivatives in devices? Methodological Answer: π-Extension (e.g., adding acridine or dibenzo groups) red-shifts emission spectra and improves charge mobility. For example:
- Spiro[dibenzo[c,h]xanthene-7,9'-fluorene] (SDBXF) exhibits a hole mobility of 15 × 10⁻⁵ cm² V⁻¹ s⁻¹ (vs. 2.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ for unmodified SFX) due to enhanced π-stacking .
- Acridine-functionalized SFX shows aggregation-induced emission (AIE), with photoluminescence quantum yields increasing from 5% (solution) to 45% (solid state) .
Design strategies include: - DFT calculations to predict orbital localization.
- Single-crystal analysis to correlate packing modes with charge transport .
Device Integration and Performance
Basic Question: Q. Q5. What role do SFX-based materials play in perovskite solar cells (PSCs), and how are they optimized? Methodological Answer: SFX derivatives serve as dopant-free hole-transport materials (HTMs) in PSCs, reducing cost and complexity. For example:
- SFX-arylamine hybrids achieve power conversion efficiencies (PCE) of 15.9% (vs. 10.8% for Spiro-OMeTAD without dopants) .
Optimization involves: - Side-chain engineering (e.g., methoxy or alkyl groups) to improve film morphology.
- Doping with Li-TFSI to enhance conductivity (up to 10⁻⁴ S cm⁻¹) .
Advanced Question: Q. Q6. Why do SFX-based HTMs exhibit superior stability in PSCs compared to conventional materials? Methodological Answer: The 3D spiro structure minimizes hygroscopic dopant reliance and reduces ion migration. Key findings include:
- Accelerated aging tests : SFX-based devices retain >90% initial PCE after 500 hours at 85°C/85% RH, whereas Spiro-OMeTAD degrades to <60% .
- Crosslinking strategies : Incorporating vinyl or acrylate groups into SFX derivatives enhances moisture resistance without compromising hole mobility .
Data Contradictions and Resolution
Advanced Question: Q. Q7. How can conflicting reports on SFX-hosted OLED efficiency be reconciled? Methodological Answer: Discrepancies in external quantum efficiency (EQE) often arise from variations in:
- Host-guest energy alignment : Mismatched HOMO/LUMO levels between SFX hosts and dopants (e.g., Ir(ppy)₃) cause exciton quenching. Controlled studies using time-resolved photoluminescence quantify energy transfer losses .
- Film morphology : Atomic force microscopy (AFM) reveals that SFX derivatives with branched side chains (e.g., 2-ethylhexyl) reduce aggregation, improving EQE from 12% to 18% .
Emerging Applications
Advanced Question: Q. Q8. Can SFX-based porous organic polymers (POPs) achieve competitive hydrogen storage capacities? Methodological Answer: Yes. Spiro[fluorene-9,9′-xanthene]-based POPs exhibit Brunauer-Emmett-Teller (BET) surface areas of 750–1020 m² g⁻¹ and hydrogen uptake of 2.22 wt% at 1 bar/77 K, rivaling metal-organic frameworks (MOFs). Optimization strategies include:
- Core unit variation : Incorporating spirobifluorene increases micropore volume by 30% .
- Post-synthetic modifications : Sulfonation enhances binding affinity for H₂ via dipole interactions .
Methodological Challenges
Advanced Question: Q. Q9. What experimental and computational approaches resolve ambiguities in SFX derivative structure-property models? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
